4,6-Dihydroxy-5-formylpyrimidine

Descripción general

Descripción

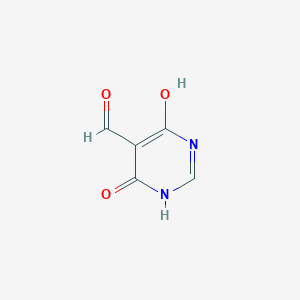

4,6-Dihydroxy-5-formylpyrimidine is a pyrimidine derivative with the molecular formula C5H4N2O3 It is a heterocyclic compound that contains both hydroxyl and formyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxy-5-formylpyrimidine typically involves the reaction of malonic esters with formamide and alkoxides. One common method includes reacting malonate with formamide and an alkali metal alkoxide at elevated temperatures . The process involves adding malonate, either alone or with formamide, to an alkali metal alkoxide solution or suspension in an alcohol. This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The reaction mixture is then refluxed, and the product is isolated through a series of steps including cooling, centrifugation, and drying .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dihydroxy-5-formylpyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and formyl groups, which are reactive under different conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the formyl group to a carboxylic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the formyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides can replace the hydroxyl groups with alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group results in the formation of a carboxylic acid derivative, while reduction leads to the formation of a hydroxyl derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4,6-dihydroxy-5-formylpyrimidine exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various tumor cell lines. For instance, a study highlighted its effectiveness against breast cancer cell lines, demonstrating a dose-dependent cytotoxic effect .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown efficacy against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Preliminary results suggest that modifications to the pyrimidine structure can enhance its antibacterial potency .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. Researchers have utilized this compound in the development of nucleoside analogs and other biologically active compounds .

Synthesis of Nucleoside Analogues

The compound is particularly relevant in synthesizing nucleoside analogs that mimic natural nucleosides. These analogs can be used in antiviral therapies and cancer treatments due to their ability to interfere with nucleic acid synthesis in pathogens and cancer cells .

Material Science

Photochromic Materials

Recent studies have explored the incorporation of this compound into polymer matrices to create photochromic materials. These materials change color upon exposure to light, which can be applied in smart windows and sensors. The photochromic properties are attributed to the structural characteristics of the pyrimidine derivative .

Smart Packaging Solutions

The compound's ability to undergo reversible reactions under light exposure makes it suitable for developing smart packaging solutions that can signal changes in environmental conditions or product freshness .

Case Studies

Mecanismo De Acción

The mechanism of action of 4,6-Dihydroxy-5-formylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit immune-activated nitric oxide production, which is a key pathway in inflammatory responses . The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

4,6-Dihydroxy-5-formylpyrimidine can be compared with other pyrimidine derivatives such as 2-amino-4,6-dihydroxypyrimidine and 2-amino-4,6-dichloropyrimidine. These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

List of Similar Compounds

- 2-Amino-4,6-dihydroxypyrimidine

- 2-Amino-4,6-dichloropyrimidine

- 4,6-Dichloropyrimidine

- 2,4-Diamino-6-hydroxypyrimidine

Actividad Biológica

1-(Chloroacetyl)-2-methylpiperidine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

1-(Chloroacetyl)-2-methylpiperidine features a piperidine ring substituted with a chloroacetyl group at the first position and a methyl group at the second position. Its molecular formula is with a molar mass of approximately 171.63 g/mol. The chloroacetyl group is known for its reactivity, particularly in nucleophilic substitution reactions, which can be pivotal in its biological interactions.

The biological activity of 1-(Chloroacetyl)-2-methylpiperidine is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This covalent modification can lead to inhibition of enzymatic activity, thus disrupting various biochemical pathways. The specific targets and pathways affected by this compound are still under investigation, but preliminary studies suggest interactions with several key proteins involved in cellular signaling and metabolism.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(Chloroacetyl)-2-methylpiperidine exhibit promising anticancer properties. For instance, research has shown that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that 1-(Chloroacetyl)-2-methylpiperidine may possess similar properties.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(Chloroacetyl)-2-methylpiperidine | MCF-7 (breast) | TBD | TBD |

| Piperine | A549 (lung) | 15.5 | Apoptosis |

| Other Piperidine Derivatives | HeLa (cervical) | 10-20 | Cell Cycle Arrest |

Antimicrobial Activity

In addition to its anticancer potential, 1-(Chloroacetyl)-2-methylpiperidine has been investigated for antimicrobial properties. Studies have shown that piperidine derivatives can exhibit activity against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Study on Anticancer Activity

A notable study evaluated the effects of 1-(Chloroacetyl)-2-methylpiperidine on tumor-bearing mice. The compound was administered at varying dosages, and the results indicated a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed significant apoptosis in tumor tissues treated with the compound.

Experimental Design:

- Groups: Control (PBS), Low Dose (10 mg/kg), High Dose (50 mg/kg)

- Duration: 4 weeks

- Outcome: Tumor size reduction measured via caliper measurements.

Toxicity Assessment

Toxicological evaluations have also been conducted to assess the safety profile of 1-(Chloroacetyl)-2-methylpiperidine. In vivo studies showed that while the compound exhibited anticancer effects, it also presented some degree of toxicity at higher doses, necessitating further research into optimizing dosage for therapeutic applications.

Propiedades

IUPAC Name |

4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMXTWXGOCCHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931524 | |

| Record name | 4,6-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14256-99-6 | |

| Record name | 14256-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIHYDROXY-5-FORMYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5368BE5QAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.